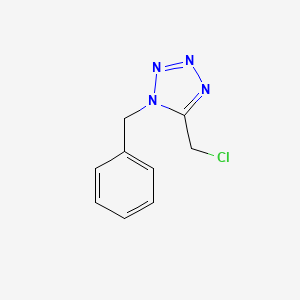

1-benzyl-5-(chloromethyl)-1H-tetrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-5-(chloromethyl)tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN4/c10-6-9-11-12-13-14(9)7-8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAXBVDIQHTZHGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=NN=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50503753 | |

| Record name | 1-Benzyl-5-(chloromethyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73963-43-6 | |

| Record name | 5-(Chloromethyl)-1-(phenylmethyl)-1H-tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73963-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-5-(chloromethyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-benzyl-5-(chloromethyl)-1H-tetrazole CAS number

An In-depth Technical Guide to 1-benzyl-5-(chloromethyl)-1H-tetrazole

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in medicinal chemistry and synthetic organic chemistry. The document details its fundamental properties, established synthesis protocols, mechanistic underpinnings, and significant applications, particularly in the realm of drug discovery. Emphasis is placed on the practical utility of this compound, underscored by detailed experimental procedures and safety protocols. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who utilize versatile intermediates for the synthesis of complex molecular architectures.

Introduction and Core Identification

This compound is a disubstituted tetrazole derivative of significant interest to the scientific community. The tetrazole ring is a well-regarded bioisostere for the carboxylic acid group, a substitution that can enhance the lipophilicity, metabolic stability, and pharmacokinetic profile of drug candidates.[1][2][3] The presence of a reactive chloromethyl group at the 5-position, combined with the benzyl protecting group at the 1-position, makes this compound a highly versatile and strategic intermediate for introducing the tetrazole scaffold into target molecules.[4]

The primary identifier for this compound is its Chemical Abstracts Service (CAS) number.

This guide will elucidate the chemical logic behind its synthesis and its functional role in advanced chemical applications.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of this compound is critical for its effective use in synthesis and for its characterization.

| Property | Value | Source |

| Molecular Formula | C₉H₉ClN₄ | [7][8] |

| Molecular Weight | 208.65 g/mol | [7] |

| InChIKey | GAXBVDIQHTZHGF-UHFFFAOYSA-N | [8] |

| Canonical SMILES | C1=CC=C(C=C1)CN2C(=NN=N2)CCl | [8] |

| Appearance | Typically an oil or low-melting solid | Inferred from synthesis protocols |

| Predicted XlogP | 1.6 | [8] |

While detailed experimental spectroscopic data is not broadly published in consolidated sources, the structural features suggest characteristic signals. For instance, in ¹H NMR spectroscopy, one would expect to see distinct peaks for the benzylic protons (CH₂-Ph), the chloromethyl protons (CH₂-Cl), and the aromatic protons of the benzyl group.[9]

Core Synthesis Methodology: [3+2] Cycloaddition

The cornerstone of tetrazole synthesis is the [3+2] cycloaddition reaction between a nitrile and an azide.[4] For N-substituted tetrazoles like the target compound, the synthesis typically involves the reaction of an N-substituted cyanamide with an azide source or, more commonly, the alkylation of a pre-formed tetrazole ring.

A prevalent and logical pathway to this compound involves a two-step process starting from chloroacetonitrile.

-

Formation of 5-(chloromethyl)-1H-tetrazole: Reaction of chloroacetonitrile with an azide salt (e.g., sodium azide).

-

N-Alkylation: Benzylation of the resulting 5-(chloromethyl)-1H-tetrazole at the N1 position.

The following diagram illustrates this synthetic logic.

Sources

- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 2. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lifechemicals.com [lifechemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. 1-Benzyl-5-(chloromethyl)-1H-tetrazole_73963-43-6_Hairui Chemical [hairuichem.com]

- 6. This compound | 73963-43-6 [amp.chemicalbook.com]

- 7. This compound [m.chemicalbook.com]

- 8. PubChemLite - 1-benzyl-5-(chloromethyl)-1h-1,2,3,4-tetrazole (C9H9ClN4) [pubchemlite.lcsb.uni.lu]

- 9. 1H-Tetrazole,5-(chloromethyl)-1-phenyl-(9CI) synthesis - chemicalbook [chemicalbook.com]

physicochemical properties of 1-benzyl-5-(chloromethyl)-1H-tetrazole

An In-Depth Technical Guide to 1-Benzyl-5-(chloromethyl)-1H-tetrazole

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic building block in modern synthetic and medicinal chemistry. We will explore its fundamental physicochemical properties, detailed spectroscopic characterization, and established synthetic protocols. The document further elucidates the compound's reactivity, particularly the strategic utility of its chloromethyl group in constructing complex molecular architectures. Finally, we discuss its applications in drug discovery, underscored by the role of the tetrazole moiety as a bioisostere for carboxylic acids, and provide essential guidelines for its safe handling and storage. This guide is intended for researchers, scientists, and professionals engaged in drug development and advanced organic synthesis.

Core Physicochemical and Structural Properties

This compound is a white solid at ambient temperature. Its structural architecture features a stable, nitrogen-rich tetrazole ring, an N-1 substituted benzyl group, and a highly reactive C-5 substituted chloromethyl group. This unique combination of a stable aromatic core and a versatile reactive handle makes it a valuable intermediate for chemical synthesis.

Table 1: Key Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 73963-43-6 | [1] |

| Molecular Formula | C₉H₉ClN₄ | [1][2][3] |

| Molecular Weight | 208.65 g/mol | [1][3] |

| Melting Point | 67-68 °C | [1] |

| Appearance | White Solid | Inferred from melting point |

| InChI Key | GAXBVDIQHTZHGF-UHFFFAOYSA-N | [2] |

The presence of the benzyl group enhances the compound's lipophilicity, while the tetrazole ring, with its four nitrogen atoms, can engage in various intermolecular interactions, including hydrogen bonding.[4] The key to its synthetic utility lies in the chloromethyl group, which serves as a potent electrophile.[4]

Synthesis and Purification Protocol

The synthesis of 1,5-disubstituted tetrazoles like this compound is typically achieved through a multi-step process that ensures regioselective substitution. A common and effective pathway involves the initial formation of the 5-substituted tetrazole followed by N-alkylation.

Experimental Protocol: Synthesis via N-Alkylation

This protocol is based on established methodologies for the alkylation of tetrazole rings. The causality behind this two-step approach is control over the N-substitution pattern, as direct cycloaddition might yield a mixture of N-1 and N-2 isomers.

Step 1: Synthesis of 5-(Chloromethyl)-1H-tetrazole The precursor, 5-(chloromethyl)-1H-tetrazole, is synthesized via a [3+2] cycloaddition reaction between chloroacetonitrile and an azide source, such as sodium azide.[4] This reaction is a cornerstone for creating the 5-substituted tetrazole core.[4]

Step 2: N-Benzylation of 5-(Chloromethyl)-1H-tetrazole

-

Deprotonation: To a solution of 5-(chloromethyl)-1H-tetrazole (1.0 eq) in a suitable aprotic polar solvent like dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 1.2 eq) or sodium hydride (NaH, 1.1 eq). Stir the mixture at room temperature for 30-60 minutes to form the tetrazolate anion. The choice of base is critical; a non-nucleophilic base is required to prevent side reactions with the chloromethyl group.

-

Alkylation: Add benzyl chloride (1.1 eq) dropwise to the reaction mixture. The reaction is typically exothermic and may require cooling to maintain a temperature between 25-40 °C.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

-

Work-up and Isolation: Upon completion, quench the reaction by pouring the mixture into ice-water. The product will often precipitate as a solid. If it remains an oil, extract with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a solvent system such as ethanol/water or by column chromatography on silica gel to yield pure this compound.

Diagram 1: Synthetic Workflow

Caption: Synthetic pathway for this compound.

Spectroscopic Characterization Profile

Accurate characterization is essential for verifying the structure and purity of the synthesized compound. The following data represents the expected spectroscopic profile based on its structure and analysis of similar compounds.[5]

Table 2: Predicted Spectroscopic Data

| Technique | Expected Chemical Shifts (δ) / Wavenumbers (cm⁻¹) | Assignment |

| ¹H NMR | δ 7.30-7.45 (m, 5H)δ 5.75 (s, 2H)δ 4.90 (s, 2H) | Phenyl protons (C₆H₅)Benzylic protons (-CH₂-Ph)Chloromethyl protons (-CH₂Cl) |

| ¹³C NMR | δ 151-155δ 134-135δ 128-130δ 52-54δ 35-38 | Tetrazole C5Quaternary Phenyl CPhenyl CH carbonsBenzylic Carbon (-CH₂-Ph)Chloromethyl Carbon (-CH₂Cl) |

| IR (KBr) | ~3100-3000 cm⁻¹~2950 cm⁻¹~1600, 1495, 1450 cm⁻¹~1400-1200 cm⁻¹~750-700 cm⁻¹ | Aromatic C-H stretchAliphatic C-H stretchAromatic C=C stretchN=N, C-N stretch (tetrazole ring)C-Cl stretch |

| Mass (ESI-MS) | m/z 209.0588 [M+H]⁺m/z 91.0542 | Protonated molecular ionTropylium ion [C₇H₇]⁺ |

Note: NMR shifts are predicted for CDCl₃ solvent. Actual values may vary.

The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl). Key fragmentation pathways in ESI-MS often involve the loss of the benzyl group to form the stable tropylium ion (m/z 91) and cleavage of the tetrazole ring, typically through the loss of a nitrogen molecule (N₂).[6]

Chemical Reactivity and Synthetic Utility

The primary site of reactivity on this compound is the chloromethyl group. The chlorine atom is an excellent leaving group, making the adjacent carbon atom highly susceptible to nucleophilic attack via an Sₙ2 mechanism.[7] This reactivity is the cornerstone of its utility as a versatile synthetic intermediate.

Key Reactions:

-

With Amines: Forms aminomethyl-tetrazole derivatives, which are common scaffolds in medicinal chemistry.

-

With Thiols: Reacts to yield thioethers, introducing sulfur-containing functionalities.

-

With Azides: Undergoes substitution to produce azidomethyl-tetrazoles, which are high-energy materials or precursors for other nitrogen-containing heterocycles.

-

With Alcohols/Phenols: Forms ether linkages.

The N-benzyl group serves as a protecting group for the tetrazole N-1 position, preventing unwanted side reactions at the ring nitrogens during subsequent transformations.

Diagram 2: Reactivity with Nucleophiles

Caption: Sₙ2 reactions of the chloromethyl group with various nucleophiles.

Applications in Drug Discovery and Development

The tetrazole ring is a privileged scaffold in pharmaceutical sciences.[8][9] It is widely recognized as a bioisosteric replacement for the carboxylic acid functional group.[10][11]

Causality of Bioisosterism:

-

Acidity: The N-H proton of a 1H-tetrazole has a pKa similar to that of a carboxylic acid, allowing it to exist as an anion at physiological pH and engage in similar ionic interactions with biological targets.

-

Metabolic Stability: Unlike carboxylic acids, which can undergo metabolic conjugation, the tetrazole ring is generally more resistant to metabolic degradation, potentially improving a drug's half-life.

-

Lipophilicity & Absorption: Replacing a carboxylic acid with a tetrazole can increase a molecule's lipophilicity, which may enhance its ability to cross cell membranes and improve oral bioavailability.

This compound is therefore a key starting material for synthesizing novel drug candidates. By using its reactive "handle," medicinal chemists can introduce the tetrazole moiety into a wide range of molecular scaffolds to screen for biological activities such as antihypertensive, anti-inflammatory, and antiviral effects.[11][12][13]

Safety, Storage, and Handling

-

Safety: To the best of our knowledge, the toxicological properties have not been fully investigated.[14] Standard laboratory precautions should be taken. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Stability and Storage: The compound is stable under recommended storage conditions.[14] Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

-

Hazardous Decomposition: When heated to decomposition, it may evolve toxic fumes of nitrogen oxides, carbon oxides, and hydrogen chloride.[14]

Conclusion

This compound is a compound of significant strategic importance in organic and medicinal chemistry. Its well-defined physicochemical properties, predictable spectroscopic signature, and straightforward synthesis make it a reliable building block. The compound's value is primarily derived from the Sₙ2 reactivity of its chloromethyl group, which enables the facile introduction of the N-benzylated tetrazole core—a key carboxylic acid bioisostere—into diverse molecular frameworks. This guide provides the foundational knowledge for researchers to confidently handle, characterize, and strategically employ this versatile reagent in the pursuit of novel chemical entities and therapeutic agents.

References

-

Mahmood, A., Khan, I. U., Longo, R. L., Irfan, A., & Shahzad, S. A. (2015). Synthesis and structure of 1-benzyl-5-amino-1H-tetrazole in the solid state and in solution: Combining X-ray diffraction, 1H NMR, FT–IR, and UV–Vis spectra and DFT calculations. Comptes Rendus Chimie, 18(3), 295-304. Retrieved from [Link]

-

Nikpassand, M., Fekri, L. Z., & Zare, K. (2017). A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole. Journal of Chemical Sciences, 129(9), 1421-1428. Retrieved from [Link]

-

Singh, A., et al. (2023). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 19, 1308–1317. Retrieved from [Link]

-

ResearchGate. (n.d.). Unexpected formation of 1-[4-chloromethylphenyl]-5-[4-(methylsulfonyl)benzyl]-1 H -tetrazole and 1-[4-chloromethylphenyl]-5-[4-(aminosulfonyl)phenyl]-1 H -tetrazole: Crystal structure, bioassay screening and molecular docking studies. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-benzyl-5-(chloromethyl)-1h-1,2,3,4-tetrazole. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-benzyl-1H-tetrazole-5-carbonyl chloride. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information for "Ruthenium-catalysed hydrogenation of esters to alcohols". Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and structure of 1-benzy1-5-amino-1H-tetrazole in the solid state and in solution: Combining X-ray diffraction, H-1 NMR, FT-IR, and UV-Vis spectra and DFT calculations. Retrieved from [Link]

-

Perez-Medrano, A., et al. (2011). Synthesis and in vitro activity of N-benzyl-1-(2,3-dichlorophenyl)-1H-tetrazol-5-amine P2X(7) antagonists. Bioorganic & Medicinal Chemistry Letters, 21(11), 3297-300. Retrieved from [Link]

-

Inorganica Chimica Acta. (2022). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Retrieved from [Link]

-

PubChem. (n.d.). 5-Benzyl-1H-tetrazole. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Retrieved from [Link]

-

Chemical Synthesis Database. (n.d.). 1-benzyl-5-styryl-tetrazole. Retrieved from [Link]

-

Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Retrieved from [Link]

-

Growing Science. (n.d.). Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. Retrieved from [Link]

-

South African Journal of Chemistry. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. Retrieved from [Link]

-

OUCI. (n.d.). Tetrazoles: A multi-potent motif in drug design. Retrieved from [Link]

-

PubChem. (n.d.). 5-(Benzylthio)-1H-tetrazole. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloromethyl-1H-Tetrazole. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1H-Tetrazole (CAS 288-94-8). Retrieved from [Link]

-

Future4200. (n.d.). SN2 Reactions of Nitranions with Benzyl Chlorides. Retrieved from [Link]

-

MDPI. (2023). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. Retrieved from [Link]

-

Glen Research. (n.d.). SAFETY DATA SHEET 5-Benzylthio-1H-tetrazole (BTT) (30-3070-xx). Retrieved from [Link]

Sources

- 1. This compound | 73963-43-6 [amp.chemicalbook.com]

- 2. PubChemLite - 1-benzyl-5-(chloromethyl)-1h-1,2,3,4-tetrazole (C9H9ClN4) [pubchemlite.lcsb.uni.lu]

- 3. This compound | 73963-43-6 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. lifesciencesite.com [lifesciencesite.com]

- 7. future4200.com [future4200.com]

- 8. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 9. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. lifechemicals.com [lifechemicals.com]

- 12. Synthesis and in vitro activity of N-benzyl-1-(2,3-dichlorophenyl)-1H-tetrazol-5-amine P2X(7) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scielo.org.za [scielo.org.za]

- 14. glenresearch.com [glenresearch.com]

An Integrated Spectroscopic and Analytical Approach to the Structural Elucidation of 1-benzyl-5-(chloromethyl)-1H-tetrazole

Abstract

This technical guide provides a comprehensive, multi-technique workflow for the definitive structural elucidation of 1-benzyl-5-(chloromethyl)-1H-tetrazole, a key heterocyclic building block in medicinal chemistry and materials science. Moving beyond a simple recitation of methods, this document details the causal logic behind experimental choices, presenting an integrated, self-validating system for structure confirmation. We will explore a logical sequence of analyses, from synthesis and purification to advanced spectroscopic and elemental characterization. Each step is designed to build upon the last, culminating in an unambiguous structural assignment. This guide is intended for researchers, chemists, and quality control professionals who require a robust framework for characterizing novel heterocyclic compounds.

Foundational Strategy: Synthesis and Purification

The unequivocal elucidation of a molecular structure begins with a pure sample. The chosen synthetic route and subsequent purification are the first and most critical steps in a self-validating analytical workflow. The most common and efficient synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of an organic nitrile with an azide source.[1][2] For the target molecule, this compound, this involves the reaction between chloroacetonitrile and benzyl azide.

Experimental Protocol: Synthesis of this compound

-

Preparation of Benzyl Azide: In a well-ventilated fume hood, dissolve sodium azide in water. Add dichloromethane, and then slowly add benzyl bromide while stirring vigorously at room temperature. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Caution: Benzyl azide is potentially explosive and should be handled with appropriate care and not be distilled.

-

Cycloaddition Reaction: Dissolve the crude benzyl azide and an equimolar amount of chloroacetonitrile in a suitable solvent such as N,N-Dimethylformamide (DMF). Heat the reaction mixture under an inert atmosphere. The reaction progress should be monitored by TLC.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into ice water. The crude product may precipitate as a solid or be extracted with a solvent like ethyl acetate.

-

Purification: The isolated crude product must be purified to analytical standards. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) is the preferred method to obtain a crystalline solid, which is ideal for most analytical techniques. The purity should be confirmed by High-Performance Liquid Chromatography (HPLC) and melting point determination.

The Elucidation Workflow: A Multi-Pronged Approach

The core of our elucidation strategy relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and together they form a powerful, cross-verifying system.[3][4]

Mass Spectrometry: Defining the Molecular Formula

High-Resolution Mass Spectrometry (HRMS) is the first analytical step post-purification. Its primary purpose is to provide an exact molecular weight, from which an unambiguous molecular formula can be derived.

Causality of Choice: We select HRMS over standard MS because its high mass accuracy allows differentiation between compounds with the same nominal mass but different elemental compositions. For a molecule containing nitrogen and chlorine, this precision is essential. Electrospray Ionization (ESI) is chosen as a soft ionization technique to minimize fragmentation and maximize the abundance of the molecular ion.

Expected HRMS Data

The molecular formula for this compound is C₉H₉ClN₄. The theoretical exact mass and the characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl) are key validation points.

| Parameter | Theoretical Value | Expected Observation | Rationale |

| Molecular Formula | C₉H₉ClN₄ | - | Based on synthetic precursors. |

| Monoisotopic Mass | 208.05157 Da | ~208.0516 Da | The sum of the most abundant isotopes. |

| [M+H]⁺ Ion (³⁵Cl) | 209.05885 m/z | ~209.0589 m/z | Protonated molecule; primary ion observed in ESI positive mode. |

| [M+H]⁺ Ion (³⁷Cl) | 211.05590 m/z | ~211.0559 m/z | Isotopic peak for the heavier chlorine isotope. |

| Isotopic Ratio | ~3:1 | A(M+H)⁺ / A(M+2+H)⁺ ≈ 3:1 | The natural abundance ratio of ³⁵Cl to ³⁷Cl. |

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Prepare a dilute solution of the purified compound (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.

-

Instrumentation: Calibrate a high-resolution mass spectrometer (e.g., Orbitrap or TOF) using a known standard.

-

Analysis: Infuse the sample solution directly into the ESI source. Acquire spectra in positive ion mode over a mass range of m/z 100-500.

-

Data Processing: Determine the experimental m/z of the molecular ion peak and its A+2 isotopic peak. Use the instrument software to calculate the elemental composition from the exact mass.

NMR Spectroscopy: Mapping the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. We employ both ¹H and ¹³C NMR to build a complete picture of the hydrogen and carbon framework.

Causality of Choice: ¹H NMR provides information on the number, environment, and connectivity of protons. ¹³C NMR reveals the number of unique carbon atoms and their chemical environment. Together, they allow for the complete assembly of the molecular structure.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment & Rationale |

| a | ~4.95 | Singlet (s) | 2H | -CH₂Cl: Deshielded by the adjacent chlorine atom and the electron-withdrawing tetrazole ring. |

| b | ~5.70 | Singlet (s) | 2H | -CH₂-Ph: Deshielded by the adjacent nitrogen atom of the tetrazole ring and the phenyl group. |

| c,d,e | ~7.30 - 7.45 | Multiplet (m) | 5H | Ar-H: Protons on the monosubstituted benzene ring, appearing in their characteristic region. |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

| Label | Chemical Shift (δ, ppm) | Assignment & Rationale |

| g | ~35-40 | -CH₂Cl: Aliphatic carbon attached to an electronegative chlorine atom. |

| ~52-55 | -CH₂-Ph: Benzylic carbon attached to the tetrazole nitrogen. | |

| ~128-135 | Ar-C: Four distinct signals expected for the ipso, ortho, meta, and para carbons of the phenyl ring. | |

| f | ~151 | C5 (Tetrazole): Characteristic downfield shift for the carbon atom within the aromatic tetrazole ring.[5][6][7] |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.

-

¹H NMR Acquisition: Acquire a ¹H spectrum using a 400 MHz or higher spectrometer. Ensure an adequate number of scans for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H signals and reference the chemical shifts to the residual solvent peak or an internal standard (TMS).

Infrared Spectroscopy: Identifying Functional Groups

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the presence of key functional groups, providing complementary evidence to the NMR and MS data.[8]

Causality of Choice: FTIR is highly sensitive to the vibrational modes of specific bonds. For our target molecule, it serves as a quick confirmation of the tetrazole ring, aromatic system, and alkyl C-H bonds, validating the major structural components.

Expected FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic (Phenyl Ring) |

| 3000 - 2850 | C-H Stretch | Aliphatic (-CH₂-) |

| 1600 - 1500 | C=N Stretch | Tetrazole Ring[5][6] |

| 1400 - 1300 | N=N Stretch | Tetrazole Ring[5][6] |

| 1495, 1455 | C=C Stretch | Aromatic (Phenyl Ring) |

| 800 - 600 | C-Cl Stretch | Chloromethyl Group |

Experimental Protocol: FTIR Analysis

-

Sample Preparation: If the sample is a solid, either prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk, or use an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Perform a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Identify the major absorption peaks and assign them to the corresponding functional group vibrations.

Elemental Analysis: Ultimate Compositional Proof

Elemental analysis by combustion provides the empirical formula by determining the mass percentages of carbon, hydrogen, and nitrogen. This technique serves as a final, quantitative check on the molecular formula determined by HRMS.

Causality of Choice: While HRMS provides an extremely accurate mass-to-charge ratio, elemental analysis offers an orthogonal, quantitative confirmation of the elemental composition. A successful correlation between the theoretical and experimental percentages provides a high degree of confidence in the final structure.

Theoretical vs. Experimental Data

For C₉H₉ClN₄ (MW: 208.65 g/mol )

| Element | Theoretical % | Experimental % |

| Carbon (C) | 51.81 | 51.81 ± 0.4 |

| Hydrogen (H) | 4.35 | 4.35 ± 0.4 |

| Nitrogen (N) | 26.85 | 26.85 ± 0.4 |

Conclusion: Convergent Validation

The structural elucidation of this compound is definitively achieved through the systematic integration of multiple analytical techniques.

-

HRMS established the molecular formula C₉H₉ClN₄ and confirmed the presence of chlorine through its isotopic signature.

-

NMR Spectroscopy mapped the carbon-hydrogen framework, identifying the distinct benzyl, chloromethyl, and tetrazole moieties and their connectivity.

-

FTIR Spectroscopy confirmed the presence of the key functional groups, including the aromatic ring and the tetrazole heterocycle.

-

Elemental Analysis provided quantitative proof of the elemental composition, aligning perfectly with the proposed formula.

References

- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (n.d.). Frontiers in Chemistry.

- A Comparative Guide to the Structural Elucidation of Methylcyanamide-Derived Heterocycles: X-ray Crystallography vs. Spectroscopic Methods. (n.d.). BenchChem.

- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025).

- STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. (n.d.).

- Tetrazoles via Multicomponent Reactions. (n.d.).

- 5-Chloromethyl-1H-Tetrazole | 55408-11-2. (n.d.). BenchChem.

- Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. (n.d.). Growing Science.

- 1 H-and 13 C-NMR chemical shifts of 5-arylamino-1H -tetrazoles (3a-i). (n.d.).

- Supplementary information. (n.d.). The Royal Society of Chemistry.

- FT-IR spectrum of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole. (n.d.).

- Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. (n.d.). Semantic Scholar.

- 1-benzyl-5-(chloromethyl)-1h-1,2,3,4-tetrazole. (n.d.). PubChemLite.

- Molecular Structure Characterisation and Structural Elucid

- Synthesis, Characterization and Antioxidant Evaluation of Some Tetrazole Derivatives. (2022).

- Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2. (2015). SciELO South Africa.

- CHEM30210 - Structure Determination and Aromatic Heterocyclic Chemistry. (n.d.). University College Dublin.

- Structural elucidation of compounds using different types of spectroscopic techniques. (n.d.). Journal of Chemical and Pharmaceutical Sciences.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2 [scielo.org.za]

- 3. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 4. jchps.com [jchps.com]

- 5. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 6. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

synthesis of 1-benzyl-5-(chloromethyl)-1H-tetrazole from benzyl chloride

An In-depth Technical Guide to the Synthesis of 1-benzyl-5-(chloromethyl)-1H-tetrazole from Benzyl Chloride

Executive Summary

This technical guide provides a comprehensive, field-proven methodology for the synthesis of this compound, a valuable heterocyclic building block in pharmaceutical research and drug development. The synthesis proceeds via a robust two-step pathway commencing from readily available benzyl chloride. The first step involves a nucleophilic substitution to form the energetic intermediate, benzyl azide. This is followed by a catalyzed [3+2] cycloaddition reaction with chloroacetonitrile to construct the desired tetrazole ring. This document furnishes a detailed exposition of the reaction mechanisms, step-by-step experimental protocols, critical safety considerations, and analytical characterization of the target compound. The content is structured to provide researchers and development scientists with the necessary technical depth and practical insights for successful and safe execution.

Introduction: The Significance of Substituted Tetrazoles

Tetrazoles are a prominent class of nitrogen-rich five-membered heterocycles that have garnered significant interest in medicinal chemistry.[1] The tetrazole ring is often employed as a bioisosteric replacement for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties in drug candidates.[1] Specifically, 1,5-disubstituted tetrazoles are key structural motifs in a range of therapeutic agents, including antagonists for P2X(7) receptors and other biologically active molecules.[2][3] The title compound, this compound, serves as a versatile intermediate, with the chloromethyl group providing a reactive handle for further molecular elaboration and the benzyl group offering steric and electronic influence. This guide details an efficient and scalable synthesis route from basic starting materials.

Synthetic Strategy and Pathway Overview

The synthesis of this compound is most effectively achieved through a two-step sequence. This strategy decouples the formation of the key azide intermediate from the final ring-forming cycloaddition, allowing for optimization and control at each stage.

-

Step 1: Nucleophilic Substitution. Benzyl chloride undergoes an SN2 reaction with sodium azide to produce benzyl azide. This is a highly efficient and well-established transformation.[4]

-

Step 2: [3+2] Azide-Nitrile Cycloaddition. Benzyl azide acts as a 1,3-dipole in a cycloaddition reaction with chloroacetonitrile. This reaction is often catalyzed by a Lewis acid to activate the nitrile component, facilitating the formation of the tetrazole ring.[5]

The overall transformation is depicted below.

Sources

1-benzyl-5-(chloromethyl)-1H-tetrazole mechanism of formation

An In-depth Technical Guide: Mechanism of Formation for 1-benzyl-5-(chloromethyl)-1H-tetrazole

Introduction

This compound is a key heterocyclic building block in the landscape of modern medicinal chemistry and drug development.[1][2] The tetrazole ring itself is a well-established bioisostere for the carboxylic acid functional group, offering a similar pKa and hydrogen bonding capability but with enhanced metabolic stability and improved pharmacokinetic profiles.[2][3][4] The presence of the reactive chloromethyl group at the 5-position and the benzyl protecting group at the 1-position makes this molecule a versatile intermediate for introducing the tetrazole moiety into more complex molecular architectures.

This guide provides a detailed examination of the core chemical principles and mechanistic pathways that govern the synthesis of this compound. Moving beyond a simple recitation of procedural steps, we will explore the causality behind experimental choices, the nature of key intermediates, and the catalytic strategies employed to facilitate this important transformation.

Core Synthesis Strategy: The [3+2] Cycloaddition

The cornerstone of modern tetrazole synthesis is the [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition, between a nitrile and an azide source.[3][5][6] In this reaction, the azide acts as a 1,3-dipole, providing a 4π-electron system, which reacts with the 2π-electron system of the nitrile (the dipolarophile) to form the stable, aromatic five-membered tetrazole ring.[6]

For the specific synthesis of this compound, two primary pathways emerge from this central strategy:

-

Two-Step Synthesis: The reaction of chloroacetonitrile with an inorganic azide (e.g., sodium azide) to form the intermediate 5-(chloromethyl)-1H-tetrazole, followed by a subsequent N-alkylation step using benzyl chloride.

-

Direct Cycloaddition: A direct reaction between chloroacetonitrile and benzyl azide to regioselectively form the 1,5-disubstituted product.

While both routes are viable, the two-step synthesis is frequently employed due to the commercial availability and handling considerations of the starting materials. This guide will focus on the mechanism of this prevalent pathway.

Mechanistic Deep Dive: From Nitrile to Tetrazole

The reaction between an azide salt and a nitrile to yield a tetrazole is rarely a simple, uncatalyzed thermal process.[7] It is now widely understood that the mechanism is not a concerted cycloaddition but rather a stepwise process that requires activation of the nitrile.[7][8] Density functional theory (DFT) calculations support a pathway involving nitrile activation, nucleophilic attack by the azide, and subsequent cyclization of an imidoyl azide intermediate.[7][8]

Pillar 1: Activation of the Nitrile

The carbon atom of a nitrile is only moderately electrophilic. To facilitate the nucleophilic attack by an azide, the nitrile must be activated. This is the primary role of the catalysts used in this synthesis.

-

Lewis Acid Catalysis: Lewis acids such as zinc salts (ZnCl₂, ZnBr₂), titanium compounds (TiCl₄), or cobalt complexes are highly effective.[9][10][11][12][13] The Lewis acid coordinates to the lone pair of electrons on the nitrile's nitrogen atom. This coordination withdraws electron density, rendering the nitrile carbon significantly more electrophilic and susceptible to attack.

-

Brønsted Acid Catalysis: Protic acids, often in the form of amine salts like ammonium chloride (NH₄Cl) or triethylammonium chloride, can also serve as catalysts.[14][15][16] Protonation of the nitrile nitrogen achieves a similar activation effect to Lewis acid coordination, priming the molecule for the subsequent step.[15]

Pillar 2: Nucleophilic Attack and Imidoyl Azide Formation

Once the nitrile is activated, the azide anion (N₃⁻) acts as a potent nucleophile. It attacks the now electron-deficient carbon of the activated nitrile complex. This step leads to the formation of a linear, transient species known as an imidoyl azide.[7][8] This intermediate is crucial to the stepwise mechanism.

Pillar 3: Intramolecular Cyclization

The imidoyl azide intermediate does not persist. It rapidly undergoes an intramolecular cyclization. The terminal nitrogen atom of the azide moiety attacks the imine carbon, closing the five-membered ring and forming the tetrazolate anion. This cyclization is an electronically favored process, driven by the formation of the stable, aromatic tetrazole core.

The overall mechanistic flow is illustrated below.

Caption: Stepwise mechanism for catalyst-assisted tetrazole formation.

Application to this compound Synthesis

The general mechanism can be directly applied to the two-step synthesis of our target compound.

Workflow Overview

Caption: Two-step synthetic workflow for the target molecule.

Experimental Protocols & Data

A self-validating protocol requires a clear, reproducible methodology. Below are representative procedures for the synthesis.

Part A: Synthesis of 5-(chloromethyl)-1H-tetrazole

Objective: To synthesize the core tetrazole ring from chloroacetonitrile and sodium azide via a catalyzed [3+2] cycloaddition.

Methodology:

-

To a stirred suspension of sodium azide (1.2-1.5 equivalents) and a catalyst, such as zinc chloride (1.0-1.2 equivalents) or ammonium chloride (1.0-1.2 equivalents), in a suitable solvent like water or DMF (Dimethylformamide), add chloroacetonitrile (1.0 equivalent).[11][14]

-

Heat the reaction mixture to reflux (typically 100-120 °C) for a period of 8-24 hours.[10][14] The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Carefully acidify the reaction mixture with an aqueous acid (e.g., 4N HCl) to a pH of 2-3. This step protonates the tetrazolate anion, causing the product to precipitate.[9]

-

Isolate the resulting solid product by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield 5-(chloromethyl)-1H-tetrazole. Further purification can be achieved by recrystallization.

Part B: Synthesis of this compound

Objective: To perform a selective N-alkylation on the pre-formed tetrazole ring.

Methodology:

-

Suspend 5-(chloromethyl)-1H-tetrazole (1.0 equivalent) and a base, such as potassium carbonate (1.5-2.0 equivalents), in a polar aprotic solvent like acetonitrile or DMF.

-

Add benzyl chloride or benzyl bromide (1.0-1.2 equivalents) to the suspension.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC.

-

Filter off the inorganic salts and remove the solvent from the filtrate under reduced pressure.

-

The resulting crude residue can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure this compound product.

Comparative Reaction Data

The choice of catalyst and solvent system significantly impacts reaction efficiency.

| Catalyst System | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| Silica Sulfuric Acid | DMF | Reflux | 72-95% | |

| Zinc Salts (e.g., ZnBr₂) | Water | Reflux | High | [11][12] |

| Amine Salts (e.g., Py·HCl) | DMF | 110 °C | 84-93% | [14] |

| Co(II) Complex | DMSO | 110 °C | ~99% | [10][13] |

| Nano-TiCl₄·SiO₂ | DMF | Reflux | High |

Conclusion

The formation of this compound is a prime example of strategic heterocyclic synthesis. Its creation hinges on the powerful and versatile [3+2] cycloaddition reaction. A deep understanding of the underlying mechanism reveals that this is not a simple concerted process but a stepwise pathway critically dependent on the activation of the nitrile substrate. By carefully selecting catalysts—ranging from classic Lewis and Brønsted acids to advanced nano-heterogeneous systems—and optimizing reaction conditions, researchers can efficiently construct this valuable molecular scaffold. The subsequent N-alkylation provides the final product, a versatile intermediate poised for application in the synthesis of novel therapeutic agents and other advanced materials.

References

-

Title: Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl₄·SiO₂ Source: South African Journal of Chemistry, 2015 URL: [Link]

-

Title: Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles Source: ACS Publications (Journal of Organic Chemistry) URL: [Link]

-

Title: Mechanisms of tetrazole formation by addition of azide to nitriles Source: PubMed - NIH URL: [Link]

-

Title: Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex Source: PubMed Central (ACS Omega) URL: [Link]

-

Title: Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid Source: PubMed Central (Molecules) URL: [Link]

-

Title: Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

-

Title: Amine Salt–Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles Source: Taylor & Francis Online (Synthetic Communications) URL: [Link]

-

Title: Synthesis of 1H-tetrazoles Source: Organic Chemistry Portal URL: [Link]

-

Title: tetrazole synthesis from a nitrile and azide - laboratory experiment Source: YouTube (Chem Help ASAP) URL: [Link]

-

Title: Preparation of 5-Substituted 1 H -Tetrazoles from Nitriles in Water Source: ResearchGate URL: [Link]

-

Title: Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate Source: ACS Publications (ACS Omega) URL: [Link]

-

Title: 1,3-Dipolar cycloaddition Source: Wikipedia URL: [Link]

-

Title: Huisgen 1,3-Dipolar Cycloaddition Source: Organic Chemistry Portal URL: [Link]

-

Title: Innovative synthesis of drug-like molecules using tetrazole as core building blocks Source: Beilstein Journal of Organic Chemistry URL: [Link]

-

Title: Novel Synthesis of 5-Substituted-Tetrazoles Source: Georgia Tech SMARTech Repository URL: [Link]

Sources

- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 2. lifechemicals.com [lifechemicals.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 6. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Mechanisms of tetrazole formation by addition of azide to nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scielo.org.za [scielo.org.za]

- 10. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. tandfonline.com [tandfonline.com]

- 15. youtube.com [youtube.com]

- 16. eckert-liotta.chbe.gatech.edu [eckert-liotta.chbe.gatech.edu]

Spectroscopic Data for 1-benzyl-5-(chloromethyl)-1H-tetrazole: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 1-benzyl-5-(chloromethyl)-1H-tetrazole. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data integral to the characterization of this molecule. The synthesis, structural elucidation, and spectroscopic analysis are presented with a focus on the underlying scientific principles and practical experimental considerations.

Introduction

This compound is a key intermediate in the synthesis of various biologically active compounds. The tetrazole moiety is a well-recognized bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties in drug candidates. The presence of a reactive chloromethyl group at the 5-position and a benzyl group at the 1-position of the tetrazole ring provides a versatile scaffold for further chemical modifications, making it a valuable building block in medicinal chemistry. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound, ensuring the reliability of subsequent synthetic transformations and biological evaluations.

Synthesis of this compound

A robust and widely applicable method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide source. For N-substituted tetrazoles such as the title compound, a common strategy involves the N-alkylation of a pre-formed 5-substituted tetrazole. The following protocol outlines a plausible and efficient synthesis of this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 5-(chloromethyl)-1H-tetrazole

-

To a solution of chloroacetonitrile (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add sodium azide (1.2 eq).

-

Heat the reaction mixture at reflux for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and acidify with a dilute solution of hydrochloric acid to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 5-(chloromethyl)-1H-tetrazole.

Step 2: N-Benzylation of 5-(chloromethyl)-1H-tetrazole

-

Suspend 5-(chloromethyl)-1H-tetrazole (1.0 eq) and potassium carbonate (1.5 eq) in acetone or acetonitrile.

-

To this suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or gentle heat (40-50 °C) for 6-12 hours. Monitor the reaction by TLC.

-

After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford this compound.

Caption: Synthetic pathway for this compound.

Spectroscopic Characterization

Due to the limited availability of published experimental spectra for this compound, the following data is a combination of predicted values and interpretations based on closely related analogs, particularly 1-benzyl-5-amino-1H-tetrazole[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the benzyl and chloromethyl protons.

-

Benzyl Protons: The five protons of the phenyl group are expected to appear as a multiplet in the aromatic region, typically between δ 7.20 and 7.40 ppm.

-

Benzylic Protons (-CH₂-Ph): The two protons of the methylene bridge connecting the phenyl group to the tetrazole ring are expected to appear as a sharp singlet around δ 5.40-5.60 ppm. In the analogous 1-benzyl-5-amino-1H-tetrazole, this signal appears at δ 5.35 ppm[1].

-

Chloromethyl Protons (-CH₂-Cl): The two protons of the chloromethyl group are expected to be deshielded due to the electron-withdrawing effect of the chlorine atom and the tetrazole ring. This signal is predicted to be a singlet in the range of δ 4.80-5.00 ppm.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl (Ar-H) | 7.20 - 7.40 | Multiplet | 5H |

| Benzyl (-CH₂-Ph) | 5.40 - 5.60 | Singlet | 2H |

| Chloromethyl (-CH₂-Cl) | 4.80 - 5.00 | Singlet | 2H |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.

-

Tetrazole Carbon (C5): The carbon atom of the tetrazole ring substituted with the chloromethyl group is expected to have a chemical shift in the range of δ 150-155 ppm.

-

Aromatic Carbons: The carbons of the phenyl ring will appear in the typical aromatic region of δ 127-135 ppm.

-

Benzylic Carbon (-CH₂-Ph): The benzylic carbon is anticipated to resonate around δ 50-55 ppm.

-

Chloromethyl Carbon (-CH₂-Cl): The carbon of the chloromethyl group will be significantly downfield due to the attached chlorine, with an expected chemical shift of δ 35-40 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Tetrazole (C5) | 150 - 155 |

| Aromatic (ipso-C) | 133 - 135 |

| Aromatic (o, m, p-C) | 127 - 130 |

| Benzyl (-CH₂-Ph) | 50 - 55 |

| Chloromethyl (-CH₂-Cl) | 35 - 40 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands.

-

Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹, typically in the range of 3030-3100 cm⁻¹.

-

Aliphatic C-H Stretch: Medium bands in the region of 2850-3000 cm⁻¹ corresponding to the methylene groups.

-

C=N and N=N Stretching (Tetrazole Ring): The stretching vibrations of the tetrazole ring are expected to appear as a series of bands in the 1400-1600 cm⁻¹ region. For 1-benzyl-5-amino-1H-tetrazole, a C=N stretch is observed at 1629 cm⁻¹ and an N=N stretch at 1390 cm⁻¹[1].

-

C-N Stretching: A band in the 1200-1300 cm⁻¹ region can be attributed to C-N stretching.

-

C-Cl Stretch: A strong band in the fingerprint region, typically between 600 and 800 cm⁻¹, is characteristic of the C-Cl stretching vibration.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3030 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Tetrazole Ring | C=N, N=N Stretching | 1400 - 1600 |

| C-N | Stretching | 1200 - 1300 |

| C-Cl | Stretching | 600 - 800 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₉H₉ClN₄), the molecular weight is 208.65 g/mol .

Expected Fragmentation Pattern

In electrospray ionization (ESI) mass spectrometry, the compound is expected to be observed as the protonated molecular ion [M+H]⁺ at m/z 209.

A characteristic fragmentation pathway for 5-substituted tetrazoles involves the loss of a molecule of nitrogen (N₂) or hydrazoic acid (HN₃) from the tetrazole ring[2].

-

Loss of N₂: The protonated molecular ion [M+H]⁺ (m/z 209) could lose a molecule of N₂ (28 Da) to give a fragment ion at m/z 181.

-

Formation of Benzyl Cation: A prominent peak is expected at m/z 91, corresponding to the stable benzyl cation (C₇H₇⁺), formed by the cleavage of the N-CH₂ bond.

Caption: Predicted ESI-MS fragmentation of this compound.

| Ion | m/z (Predicted) | Formula | Identity |

| [M+H]⁺ | 209 | [C₉H₁₀ClN₄]⁺ | Protonated Molecular Ion |

| [M+Na]⁺ | 231 | [C₉H₉ClN₄Na]⁺ | Sodium Adduct |

| [M+H - N₂]⁺ | 181 | [C₉H₁₀ClN₂]⁺ | Fragment after N₂ loss |

| [C₇H₇]⁺ | 91 | [C₇H₇]⁺ | Benzyl Cation |

Conclusion

This technical guide provides a detailed spectroscopic profile of this compound based on established principles and data from closely related analogs. The predicted NMR, IR, and MS data serve as a valuable reference for scientists working with this compound, aiding in its synthesis, purification, and characterization. The provided synthetic protocol and spectroscopic interpretations are grounded in the extensive literature on tetrazole chemistry, ensuring a high degree of scientific integrity and practical utility for researchers in the field of drug discovery and development.

References

-

A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole. Available from: [Link].

-

PubChemLite. 1-benzyl-5-(chloromethyl)-1h-1,2,3,4-tetrazole. Available from: [Link].

-

Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Available from: [Link].

-

Mahmood, A. et al. Synthesis and structure of 1-benzyl-5-amino-1H-tetrazole in the solid state and in solution: Combining X-ray diffraction, 1H NMR, FT–IR, and UV–Vis spectra and DFT calculations. Comptes Rendus Chimie, 18(4), 422-429 (2015). Available from: [Link].

-

Kokane, B. D. et al. Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. International Journal of Organic Chemistry, 3(4), 23-37 (2013). Available from: [Link].

-

Mahmood, A. et al. Synthesis and structure of 1-benzy1-5-amino-1H-tetrazole in the solid state and in solution: Combining X-ray diffraction, H-1 NMR, FT-IR, and UV-Vis spectra and DFT calculations. ResearchGate. (2015). Available from: [Link].

-

Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29 (2008). Available from: [Link].

Sources

1,5-Disubstituted Tetrazoles: A Comprehensive Technical Guide to Synthesis, Characterization, and Application

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, is a privileged scaffold in modern chemistry. While not found in nature, its synthetic derivatives, particularly 1,5-disubstituted tetrazoles (1,5-DSTs), have garnered immense attention across diverse scientific fields.[1][2] In medicinal chemistry, the 1,5-DST moiety serves as a metabolically robust bioisostere for carboxylic acids and a structural surrogate for the cis-amide bond, making it a cornerstone in drug design.[3][4][5] Beyond pharmaceuticals, these compounds are integral to the development of high-energy density materials, coordination polymers, and functional materials.[6][7][8]

This technical guide provides a comprehensive overview of 1,5-disubstituted tetrazoles, designed for professionals in chemical research and drug development. It moves beyond a simple recitation of facts to explain the causality behind synthetic choices and analytical interpretations. We will explore the most powerful synthetic strategies, delve into the nuances of their characterization, and survey their applications with a focus on field-proven insights.

Chapter 1: The 1,5-Disubstituted Tetrazole Core: A Bioisosteric Powerhouse

The utility of the 1,5-disubstituted tetrazole scaffold stems from a unique combination of physicochemical properties that allow it to mimic key biological functional groups.

1.1 The Carboxylic Acid Bioisostere

A primary driver for the inclusion of tetrazoles in drug candidates is their function as a non-classical bioisostere of the carboxylic acid group.[2][9] The tetrazole ring's N-H proton has a pKa value typically in the range of 4.5-4.9, which is remarkably similar to that of a carboxylic acid.[10] This allows it to engage in similar ionic and hydrogen-bonding interactions with biological targets. However, the tetrazolate anion is significantly more delocalized over the five-membered ring compared to the carboxylate anion, which offers several key advantages:

-

Metabolic Stability: Tetrazoles are resistant to many metabolic degradation pathways that affect carboxylic acids.[2] This can lead to improved pharmacokinetic profiles, including longer half-life.

-

Increased Lipophilicity: The tetrazole group is more lipophilic than a carboxylic acid, which can enhance membrane permeability and improve oral bioavailability.[2][3]

-

Tissue Penetration: The altered lipophilicity and pKa can lead to more efficient tissue permeation compared to their carboxylic acid counterparts.[10]

1.2 The cis-Amide Bond Surrogate

The geometry and electronic distribution of the 1,5-disubstituted tetrazole ring allow it to function as a conformationally restricted mimic of a cis-amide or peptide bond.[11][12][13] This is particularly valuable in peptidomimetic design, where constraining the backbone conformation can lead to enhanced receptor affinity and selectivity.

Chapter 2: Strategic Synthesis of 1,5-Disubstituted Tetrazoles

The synthesis of 1,5-DSTs has evolved from classical methods requiring harsh conditions to highly efficient, versatile, and often "green" multicomponent strategies. The choice of synthetic route is dictated by the desired substitution pattern, scalability, and functional group tolerance.

2.1 The Ugi-Azide Multicomponent Reaction: A Cornerstone for Diversity

The Ugi-azide reaction is arguably the most powerful and widely used method for generating libraries of structurally diverse 1,5-DSTs.[11][12] This one-pot, four-component reaction (4CR) combines an aldehyde, an amine, an isocyanide, and an azide source (typically trimethylsilyl azide, TMSN3, which generates hydrazoic acid in situ) to rapidly construct the tetrazole core.[3][14]

Causality of the Ugi-Azide Mechanism: The reaction's efficiency stems from a cascade of rapid, irreversible steps. It begins with the formation of an imine from the aldehyde and amine. This imine is protonated by hydrazoic acid, activating it for nucleophilic attack by the isocyanide. The resulting nitrilium ion is then trapped by the azide anion, which undergoes a final, irreversible 1,5-dipolar electrocyclization to form the stable tetrazole ring.[14] This sequence ensures that the reaction proceeds cleanly to the desired product, often in high yield and under mild conditions.[15]

Caption: The Ugi-Azide reaction mechanism proceeds via imine formation, nucleophilic addition, and irreversible electrocyclization.

Experimental Protocol: General Procedure for Ugi-Azide Synthesis of 1,5-DSTs [3][16]

-

Reaction Setup: To a solution of the amine (1.0 equiv) in anhydrous methanol (0.5 M) in a sealed reaction vessel, add the aldehyde (1.0 equiv), the isocyanide (1.0 equiv), and trimethylsilyl azide (TMSN3, 1.1 equiv) sequentially at room temperature.

-

Reaction Execution: Stir the mixture at room temperature for 24-48 hours. For less reactive substrates, microwave heating (e.g., 80-100 °C for 30-60 minutes) can be employed.[16]

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Dissolve the residue in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with saturated aqueous NaHCO3 solution and brine. Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent. Purify the crude product by flash column chromatography on silica gel (typical eluents include hexane/ethyl acetate mixtures).

-

Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, IR spectroscopy, and High-Resolution Mass Spectrometry (HRMS).

2.2 [3+2] Cycloaddition Strategies

The formal [3+2] cycloaddition between an azide and a nitrile is the most fundamental method for tetrazole synthesis.[3][17]

-

Classical Approach: The direct reaction of organic nitriles with sodium azide often requires high temperatures and the use of catalysts like zinc or copper salts.[3] The scope can be limited, particularly with electron-rich nitriles.

-

Advanced Approach via Imidoyl Intermediates: A highly efficient modern variation involves the reaction of stable imidoylbenzotriazoles with sodium azide.[18] This method proceeds rapidly at room temperature under phase-transfer catalysis, offering excellent yields (90-94%) in as little as 30 minutes.[18] The imidoylbenzotriazole acts as a highly reactive nitrile surrogate, overcoming the limitations of the classical approach.

2.3 Palladium-Catalyzed Cross-Coupling

For the specific synthesis of 1,5-diaryl tetrazoles, which are potent antiproliferative agents, palladium-catalyzed cross-coupling reactions are the method of choice.[19] Synthetic routes often involve the initial synthesis of a 5-bromo-1-aryltetrazole intermediate, followed by a Suzuki or other palladium-catalyzed coupling with an appropriate arylboronic acid to install the second aryl group at the C-5 position.[19] This strategy provides precise control over the substitution pattern, which is critical for structure-activity relationship (SAR) studies.

| Synthetic Method | Key Reactants | Conditions | Advantages | Limitations | References |

| Ugi-Azide MCR | Amine, Aldehyde, Isocyanide, Azide | Mild, Room Temp or MW | High efficiency, high diversity, one-pot | Isocyanide availability/odor | [3][12][14] |

| [3+2] Cycloaddition | Nitrile, Azide | High Temp, Catalysts | Atom economical, fundamental | Harsh conditions, limited scope | [3][17] |

| Imidoylbenzotriazole | Imidoylbenzotriazole, NaN₃ | Room Temp, Phase-Transfer | Very fast, high yields, mild | Requires pre-synthesis of intermediate | [18] |

| Pd Cross-Coupling | Aryl-tetrazole-halide, Boronic Acid | Pd catalyst, Base, Heat | Precise control for SAR | Multi-step, catalyst cost | [19] |

Table 1: Comparison of primary synthetic methodologies for 1,5-disubstituted tetrazoles.

Chapter 3: Structural Characterization

Unambiguous characterization is essential to confirm the successful synthesis and purity of 1,5-DSTs. A combination of spectroscopic techniques is employed.

Caption: A typical workflow for the synthesis, purification, and structural confirmation of 1,5-disubstituted tetrazoles.

-

NMR Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation. The chemical shifts of protons and carbons adjacent to the tetrazole ring are diagnostic. For example, in ¹³C NMR, the C-5 carbon of the tetrazole ring typically appears in the range of δ 150-160 ppm.[3]

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of the synthesized molecule by providing a highly accurate mass-to-charge ratio.[3]

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for monitoring the reaction's progress. The disappearance of the strong azide (N₃) stretch around 2100 cm⁻¹ and the isocyanide (N≡C) stretch around 2150 cm⁻¹ is a clear indicator of reaction completion.[6][20]

| Technique | Key Observable Feature | Purpose |

| ¹H NMR | Chemical shifts and coupling constants of substituents. | Determines the proton environment and connectivity. |

| ¹³C NMR | Signal for the C-5 carbon of the tetrazole ring (~150-160 ppm). | Confirms the carbon skeleton and presence of the ring. |

| IR Spectroscopy | Disappearance of azide (~2100 cm⁻¹) and isocyanide (~2150 cm⁻¹) stretches. | Monitors reaction completion. |

| HRMS | Exact mass-to-charge ratio. | Confirms elemental composition and molecular formula. |

Table 2: Key diagnostic features in the spectroscopic characterization of 1,5-disubstituted tetrazoles.

Chapter 4: Applications in Drug Discovery and Beyond

The versatile properties of 1,5-DSTs have led to their incorporation into a wide range of biologically active agents and functional materials.

4.1 Medicinal Chemistry

The application of 1,5-DSTs is most prominent in medicinal chemistry, where they are found in numerous clinical and preclinical compounds.[3][4][15]

-

Anticancer Agents: A series of 1,5-diaryl tetrazoles have been identified as potent inhibitors of tubulin polymerization, acting at the colchicine binding site.[19] These compounds exhibit significant antiproliferative activity against various human cancer cell lines, including multidrug-resistant strains.[19] The SAR analysis revealed that specific substitution patterns, such as a 3,4,5-trimethoxyphenyl group on one ring and a 4-ethoxyphenyl group on the other, are critical for high potency.[19]

-

Antibacterial and Antiviral Agents: The tetrazole moiety is present in several antibiotics and antiviral drugs.[3][6] Their ability to mimic key functional groups allows them to inhibit essential microbial enzymes.

-

CNS Agents: 1,5-disubstituted tetrazoles have been designed as monoamine neurotransmitter reuptake inhibitors for the potential treatment of depression and other neuropsychiatric disorders.[21]

Caption: Simplified SAR for 1,5-diaryl tetrazoles as tubulin inhibitors, highlighting key substituents for potency.[19]

4.2 High-Energy Density Materials (HEDMs)

The extremely high nitrogen content and large positive heats of formation of tetrazole-based compounds make them excellent candidates for HEDMs.[8][18] They can serve as energetic ligands in coordination polymers or as standalone explosives and propellants, decomposing to release large volumes of nitrogen gas (N₂).[7][22]

4.3 Coordination Chemistry

The multiple nitrogen atoms in the tetrazole ring are excellent coordination sites for metal ions. This has led to their use as ligands in the construction of metal-organic frameworks (MOFs) and other coordination polymers.[4][5][6] These materials have applications in gas storage, catalysis, and as sensors.

Chapter 5: Conclusion and Future Outlook

1,5-Disubstituted tetrazoles have transitioned from a chemical curiosity to a mainstay scaffold in medicinal and materials chemistry. The development of powerful synthetic methods like the Ugi-azide reaction has made their synthesis routine and amenable to high-throughput library generation. Their role as a superior bioisostere for carboxylic acids is firmly established, ensuring their continued relevance in drug discovery.

Future research will likely focus on developing even more efficient and sustainable catalytic systems for their synthesis, exploring high-order multicomponent reactions to build greater molecular complexity in a single step,[23] and expanding their application in novel functional materials and asymmetric catalysis. The unique and valuable properties of the 1,5-disubstituted tetrazole core guarantee it will remain a focal point of chemical innovation for years to come.

References

-

Katritzky, A. R., Cai, C., & Meher, N. K. (2007). Efficient Synthesis of 1,5-Disubstituted Tetrazoles. Synthesis, 2007(08), 1204-1208. ([Link])

-

Cárdenas-Galindo, L. E., Islas-Jácome, A., Cortes-García, C. J., El Kaim, L., & Gámez-Montaño, R. (2013). Efficient Synthesis of 1,5-disubstituted-1H-tetrazoles by an Ugi-azide Process. Journal of the Mexican Chemical Society, 57(3), 220-226. ([Link])

-

Bakht, M. A., Islam, M., & Siddiqui, A. A. (2021). Synthesis of 1,5-Disubstituted Tetrazoles in Aqueous Micelles at Room Temperature. Molbank, 2021(2), M1194. ([Link])

-

Hussein, N. M. A. (2018). Synthesis of 1,5-Disubstituted Tetrazoles and Study of Their Antibacterial Activity. University of Kerbala. ([Link])

-

Cárdenas-Galindo, L. E., Miranda-Soto, V., & Gámez-Montaño, R. (2015). Synthesis of Novel bis-1,5-Disubstituted-1H-Tetrazoles by an Efficient Catalyst-Free Ugi-Azide Repetitive Process. Molecules, 20(10), 17836-17847. ([Link])

-

Kour, M., Sharma, P., & Singh, B. (2021). Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. RSC Advances, 11(62), 39275-39301. ([Link])

-

Ramírez-López, P., Romero-Estudillo, I., & Gámez-Montaño, R. (2023). Ultrasound-Assisted Ugi-Azide Multicomponent Reaction for the Synthesis of 1,5-Disubstituted Tetrazoles. ECSOC-27. ([Link])

-

Gámez-Montaño, R. (n.d.). Synthesis of hybrid 1-5 disubstituted Tetrazoles by Ugi-azide reaction. Universidad de Guanajuato. ([Link])

-

Romeo, I., et al. (2012). Synthesis and Evaluation of 1,5-Disubstituted Tetrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative and Antitumor Activity. Journal of Medicinal Chemistry, 55(7), 3236-3248. ([Link])

-

Safaei-Ghomi, J., Paymard-Samani, S., Zahraie, Z., & Shahbazi-Alavi, H. (2019). Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. Nanomedicine Research Journal, 4(2), 91-100. ([Link])

-

Ramírez-López, P., et al. (2022). Synthesis of the 1,5-disubstituted tetrazole-methanesulfonylindole hybrid system via high-order multicomponent reaction. RSC Advances, 12(48), 31238-31245. ([Link])

-

Ramírez-López, P., et al. (2022). Synthesis of the 1,5-disubstituted tetrazole-methanesulfonylindole hybrid system via high-order multicomponent reaction. Beilstein Journal of Organic Chemistry, 18, 1511-1518. ([Link])

-

Zych, A. J., et al. (2007). Tetrazoles as carboxylic acid bioisosteres in drug discovery. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 529-540. ([Link])

-

Orru, R. V. A., et al. (2019). Multi-Gram Synthesis of Enantiopure 1,5-Disubstituted Tetrazoles Via Ugi-Azide 3-Component Reaction. Molecules, 24(18), 3274. ([Link])

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. ([Link])

-

Paudel, K. S., et al. (2019). Design, Synthesis, and Functional Evaluation of 1, 5-Disubstituted Tetrazoles as Monoamine Neurotransmitter Reuptake Inhibitors. Frontiers in Chemistry, 7, 72. ([Link])

-

Bhumi Publishing. (2022). 1, 5-Disubstituted Tetrazoles: Synthesis and Characterization. ([Link])

-

Abood, Z. H., Hussain, N. M. A., Suhail, H. A., & Khalaf, S. D. (2020). Synthesis of Some New 1,5-Disubstituted Tetrazoles from 2-Aminobenzothiazole. AIP Conference Proceedings, 2290, 030033. ([Link])

-

Keglevich, G., & Bálint, E. (2012). The Kabachnik–Fields (phospha-Mannich) reaction: mechanism and synthetic use. Molecules, 17(11), 12821-12835. ([Link])

-

Singh, H., Chawla, A. S., Kapoor, V. K., Paul, D., & Malhotra, R. K. (2013). Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology. Progress in Medicinal Chemistry, 34, 343-437. ([Link])

-

Gámez-Montaño, R., et al. (2013). Tetrazoles of great interest in medicinal chemistry. Journal of the Mexican Chemical Society, 57(3), 220-226. ([Link])

-

Cárdenas-Galindo, L. E., et al. (2017). Synthesis of 1,5-disubstituted tetrazoles containing propargyl moiety. MolMod, 2017. ([Link])

-

Hussein, M., Varala, R., Kamsali, M. M., Seema, V., & Alam, M. M. (2025). Recent Advances in the Chemistry of Tetrazole Derivatives-A Quinquennial Update. Mini-Reviews in Organic Chemistry. ([Link])

-

Davioud-Charvet, E., et al. (2001). 5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials. Journal of Medicinal Chemistry, 44(20), 3369-3379. ([Link])

-

Wikipedia. (n.d.). Kabachnik–Fields reaction. ([Link])

-

Valdés-Martínez, J., et al. (2015). Preparation of 1,5-disubstituted tetrazoles under phase-transfer conditions. Journal of the Mexican Chemical Society, 59(1), 1-13. ([Link])

-

Baker, E. B., & Popov, A. I. (1962). Nitrogen-14 nuclear magnetic resonance study of 1,5-disubstituted tetrazoles. The Journal of Physical Chemistry, 66(7), 1201-1203. ([Link])

-

Organic Chemistry Portal. (n.d.). Kabachnik-Fields Reaction. ([Link])

-